2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c25-18(21-4-1-6-22-7-5-20-14-22)13-23-8-9-24(19(23)26)15-2-3-16-17(12-15)28-11-10-27-16/h2-3,5,7,12,14H,1,4,6,8-11,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBVWHRGKWAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, enzyme inhibitory properties, and potential therapeutic uses.
Chemical Structure
The compound consists of several key structural components:
- Benzodioxin moiety : Known for various biological activities.
- Imidazolidinone ring : Imparts specific pharmacological properties.
- Imidazole side chain : Enhances interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes such as alpha-glucosidase and acetylcholinesterase (AChE), which are crucial in metabolic processes and neurodegenerative diseases respectively .
- Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to active sites of these enzymes, leading to altered enzymatic activity and subsequent physiological effects .
Enzyme Inhibition Studies
Table 1 summarizes the enzyme inhibition activities of the compound against various targets:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Alpha-glucosidase | Competitive | 5.4 | |
| Acetylcholinesterase (AChE) | Non-competitive | 12.3 |
These results indicate that the compound exhibits substantial inhibitory effects on alpha-glucosidase, which is significant for managing diabetes by slowing carbohydrate absorption.
Study 1: Antidiabetic Activity
In a study assessing the antidiabetic properties of the compound, it was found to significantly reduce blood glucose levels in diabetic mice models. The mechanism was attributed to its inhibition of alpha-glucosidase, leading to decreased glucose absorption in the intestines. This suggests potential use in diabetes management .
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound against AChE. It demonstrated a protective effect on neuronal cells in vitro by inhibiting AChE activity, which is implicated in Alzheimer's disease pathology. The findings support its potential as a therapeutic agent for neurodegenerative disorders .
Research Findings and Implications
The diverse biological activities exhibited by This compound underline its potential as a multi-target therapeutic agent. The following points highlight its implications:
- Antidiabetic Therapy : Its efficacy as an alpha-glucosidase inhibitor positions it as a candidate for developing new antidiabetic medications.
- Neuroprotection : The inhibition of AChE suggests potential applications in treating Alzheimer's disease and other cognitive impairments.
Q & A
Q. What advanced training modules are recommended for handling reactive intermediates in this compound’s synthesis?
- Methodology : Complete courses like Practical Training in Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416 ). Follow safety protocols for hazardous solvents (e.g., CHCl₃) as per Chemical Hygiene Plan guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
